

Spectroscopic data (NMR, Mass Spec) of Aestivophoenin A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aestivophoenin A

Cat. No.: B15574903

[Get Quote](#)

A Technical Guide to the Spectroscopic Data of Aestivophoenin A

This guide provides a comprehensive overview of the spectroscopic data for **Aestivophoenin A**, a novel neuronal cell protecting substance isolated from *Streptomyces purpeofuscus*. The information presented is targeted towards researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Mass Spectrometry Data

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established the molecular formula of **Aestivophoenin A** as $C_{36}H_{40}N_2O_7$.

Parameter	Value
Molecular Formula	$C_{36}H_{40}N_2O_7$
Observed Mass $[M+H]^+$	613.2890
Calculated Mass $[M+H]^+$	613.2912

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The 1H and ^{13}C NMR spectra for **Aestivophoenin A** were recorded in a $CDCl_3$ solution. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signals.

¹H NMR Spectroscopic Data

Position	δ (ppm)	Multiplicity	J (Hz)
6	8.74	dd	7.3, 1.5
7	7.82	dd	8.3, 7.3
8	8.16	dd	8.3, 1.5
9	8.22	s	
2'	4.88	m	
3'	2.15	m	
4'	1.35, 1.55	m	
5'	1.83, 1.95	m	
6'	5.20	d	9.8
7'	1.78	s	
8'	1.65	s	
2''	6.00	d	2.0
3''	5.38	dd	3.4, 2.0
4''	5.28	t	3.4
5''	4.10	m	
6''	1.35	d	6.4
1-OH	14.80	s	
4-OH	9.50	br s	
2''-OH	3.50	d	3.4
3''-OH	3.00	d	3.4
4''-OH	3.20	d	3.4

¹³C NMR Spectroscopic Data

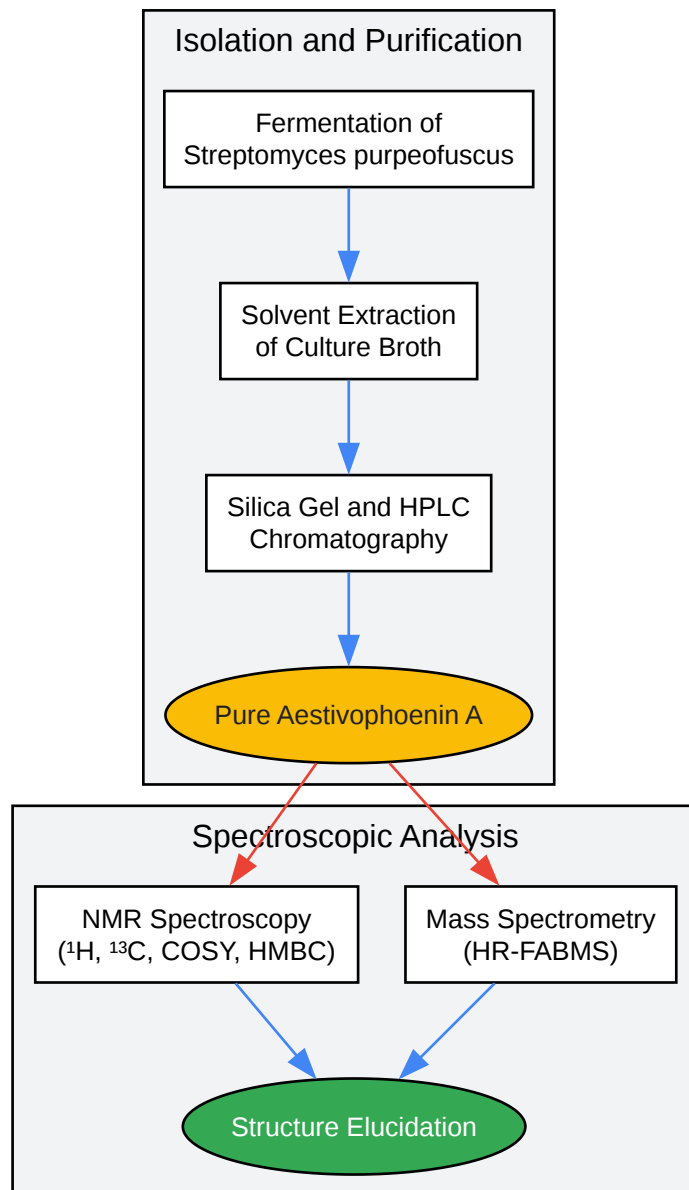
Position	δ (ppm)
1	165.4
2	134.4
3	128.5
4	150.5
4a	136.0
5a	138.8
6	129.2
7	132.8
8	125.1
9	126.7
9a	141.8
10a	134.1
1'	135.0
2'	49.3
3'	31.8
4'	26.7
5'	29.5
6'	122.5
7'	133.5
8'	25.7
9'	17.8
1''	98.8
2''	71.8

3"	72.8
4"	73.1
5"	69.5
6"	17.9

Experimental Protocols

Spectroscopic Analysis Workflow

Experimental Workflow for Aestivophoenin A Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Aestivophoenin A**.

Mass Spectrometry

- Instrument: JEOL JMS-SX102A Mass Spectrometer
- Method: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS)

- Matrix: m-nitrobenzyl alcohol

NMR Spectroscopy

- Instrument: JEOL ALPHA-500 Spectrometer
- Solvent: CDCl_3
- Reference: The residual solvent peaks of CHCl_3 (δH 7.26) and CDCl_3 (δC 77.0) were used as internal references for the ^1H and ^{13}C NMR spectra, respectively.
- Experiments: ^1H NMR, ^{13}C NMR, ^1H - ^1H COSY, and HMBC experiments were conducted to assign the proton and carbon signals.
- To cite this document: BenchChem. [Spectroscopic data (NMR, Mass Spec) of Aestivophoenin A]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15574903#spectroscopic-data-nmr-mass-spec-of-aestivophoenin-a\]](https://www.benchchem.com/product/b15574903#spectroscopic-data-nmr-mass-spec-of-aestivophoenin-a)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com